1-Methylisoquinoline-8-carboxylic acid
Overview
Description
1-Methylisoquinoline-8-carboxylic acid is an organic compound with the molecular formula C11H9NO2. It belongs to the class of isoquinoline derivatives, which are heterocyclic aromatic compounds. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylisoquinoline-8-carboxylic acid can be synthesized through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity differences between isoquinoline and quinoline to achieve separation.
Chemical Reactions Analysis
Types of Reactions: 1-Methylisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts to reduce the isoquinoline ring.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Various electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides.
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid and its anhydride.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with functional groups like halides, sulfonates, and acyl groups.
Scientific Research Applications
1-Methylisoquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Isoquinoline derivatives are used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methylisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is similar to that of quinolone antibiotics, which are effective against bacterial infections .
Comparison with Similar Compounds
Quinoline: A structural isomer of isoquinoline, quinoline has a benzene ring fused to a pyridine ring.
1-Benzylisoquinoline: This compound is the structural backbone of many naturally occurring alkaloids, such as papaverine.
Pyridine-3,4-dicarboxylic acid: An oxidation product of isoquinoline, it is used in various chemical syntheses.
Uniqueness: 1-Methylisoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-methylisoquinoline-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGILJLICJUWZAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276714 | |
Record name | 8-Isoquinolinecarboxylic acid, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416713-23-9 | |
Record name | 8-Isoquinolinecarboxylic acid, 1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416713-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Isoquinolinecarboxylic acid, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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